molecular formula C15H20N4O3S B2537854 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1796965-45-1

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2537854
CAS No.: 1796965-45-1
M. Wt: 336.41
InChI Key: HNNRZCQOWUVBLL-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dimethylamino group attached to a pyrimidine ring, which is further linked to a methoxy and methyl-substituted benzenesulfonamide moiety. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

    Coupling with Benzenesulfonamide: The final step involves coupling the pyrimidine derivative with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Alkylated pyrimidine derivatives.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. The dimethylamino group and the pyrimidine ring play crucial roles in the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of the dimethylamino group and the specific substitution pattern on the benzenesulfonamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-9-12(5-6-13(11)22-4)23(20,21)17-10-14-16-8-7-15(18-14)19(2)3/h5-9,17H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNRZCQOWUVBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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